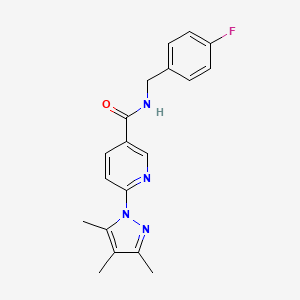![molecular formula C20H18ClFN4O2S B2500840 5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-37-2](/img/structure/B2500840.png)
5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and characterization of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine receptor, which suggests potential applications in designing ligands for neurological targets. Novel synthetic routes, including a two-step synthesis involving anthranilonitrile and a hydrazide, have been developed to prepare these compounds, highlighting the chemical versatility and potential pharmacological relevance of this scaffold (Francis et al., 1991).
Biological Activities
Antimicrobial Activity : Synthesized derivatives of the triazoloquinazoline class have been evaluated for their antimicrobial properties, showcasing the potential of these compounds as bases for developing new antimicrobial agents. Such research suggests the role of these compounds in addressing antibiotic resistance and the need for new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Anticancer Activity : The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives has been guided by structural requirements for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the compound's potential in cancer therapy, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Reddy et al., 2015).
Chemical Reactivity and Modification
- Studies on the reactivity of triazolo[1,5-a]quinazolines have contributed to the understanding of their chemical behavior, facilitating the synthesis of a wide range of derivatives. This research not only expands the chemical space of this compound class but also opens up new avenues for the development of molecules with tailored properties for specific scientific and therapeutic applications (Al-Salahi & Geffken, 2010).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Future Directions
This could involve potential applications of the compound, further studies needed, and its implications for science and industry.
Please consult with a chemistry professional or academic for more specific and detailed information.
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c1-4-18-24-19-11-8-16(27-2)17(28-3)9-15(11)23-20(26(19)25-18)29-10-12-13(21)6-5-7-14(12)22/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFMUCAIKZHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

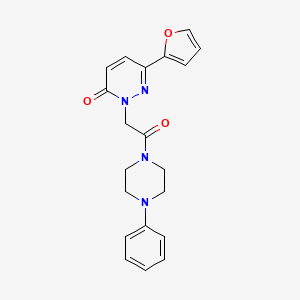
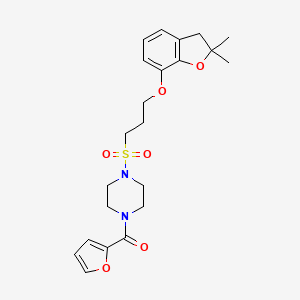

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)
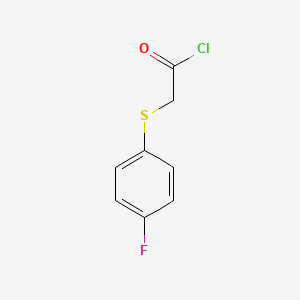
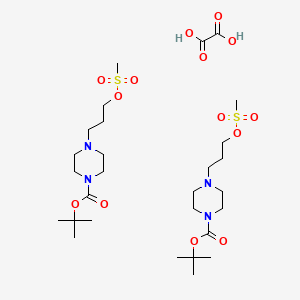
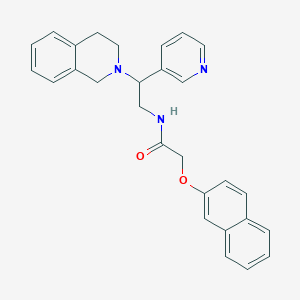
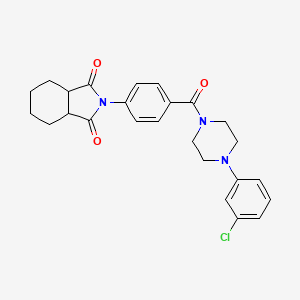
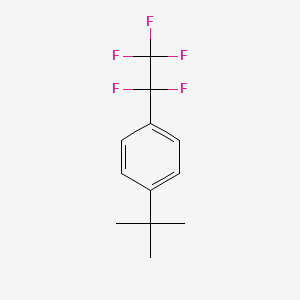
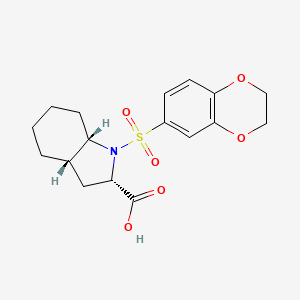
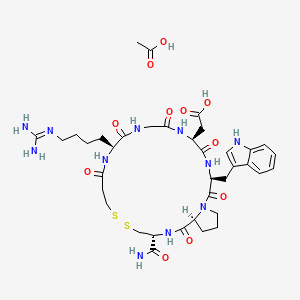
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)
